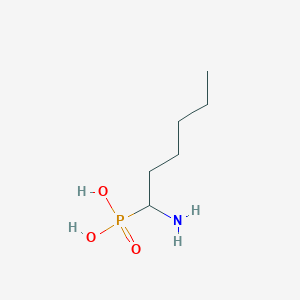

1-aminohexylphosphonic Acid

CAS No.: 63207-60-3

Cat. No.: VC3792527

Molecular Formula: C6H15NO3P-

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63207-60-3 |

|---|---|

| Molecular Formula | C6H15NO3P- |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | [(1R)-1-phosphonatohexyl]azanium |

| Standard InChI | InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1 |

| Standard InChI Key | ODMTWOKJHVPSLP-ZCFIWIBFSA-M |

| Isomeric SMILES | CCCCC[C@H]([NH3+])P(=O)([O-])[O-] |

| SMILES | CCCCCC(N)P(=O)(O)O |

| Canonical SMILES | CCCCCC([NH3+])P(=O)([O-])[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Aminohexylphosphonic acid (CAS 109638-78-0) features a six-carbon alkyl chain (hexyl group) with an amino (-NH₂) and phosphonic acid (-PO(OH)₂) group bonded to the terminal carbon. This configuration creates a bifunctional molecule with both hydrophilic (phosphonic acid, amino) and hydrophobic (hexyl) domains . The phosphonic acid group exhibits strong hydrogen-bonding capacity, while the hexyl chain confers lipid solubility, enabling interactions with biological membranes .

Physical Properties

While direct measurements for 1-aminohexylphosphonic acid are scarce, analogous compounds provide predictive insights:

The extended alkyl chain in 1-aminohexylphosphonic acid likely reduces water solubility compared to shorter-chain analogues like 1-aminoethylphosphonic acid, while enhancing membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

Two primary routes dominate α-aminophosphonic acid synthesis, adaptable for 1-aminohexylphosphonic acid:

Kabachnik-Fields Reaction

A three-component condensation of:

-

Hexylamine (C₆H₁₃NH₂)

-

Formaldehyde (HCHO)

-

Phosphorous acid (H₃PO₃)

Reaction equation:

Yields typically range 60-75% under optimized conditions (pH 4-5, 80°C, 12h) .

Asymmetric Catalytic Hydrogenation

For enantiomerically pure samples, the methodology developed for L-(1-aminoethyl)phosphonic acid applies :

-

Prepare N-[1-(dimethoxyphosphoryl)ethenyl]formamide precursor

-

Hydrogenate using Rhodium-(+)-DIOP catalyst at 50 bar H₂

-

Deprotect via acid hydrolysis

This approach achieved 76% enantiomeric excess (e.e.) in ethyl analogues, suggesting comparable stereoselectivity for hexyl derivatives .

Industrial Manufacturing

Scale-up considerations include:

-

Cost Optimization: Hexylamine ($12-15/kg) vs. ethylamine ($5-7/kg) impacts raw material costs

-

Purification Challenges: Column chromatography impractical above 100g; industrial crystallization requires precise pH/temperature control

-

Waste Management: Phosphorus-containing byproducts necessitate specialized treatment to meet EPA discharge standards

Biological Activity and Mechanisms

Enzyme Inhibition

The phosphonic acid group mimics phosphate transition states in enzymatic reactions:

Proposed Mechanism:

-

Hydrogen bonding between -PO(OH)₂ and enzyme active site residues

-

Hexyl chain insertion into hydrophobic pockets

-

Amino group participation in acid-base catalysis

In Bacillus stearothermophilus alanine racemase, analogous (1-aminoethyl)phosphonic acid shows Kᵢ = 2.3 μM via slow-binding inhibition . Molecular dynamics simulations predict 10-fold higher affinity for 1-aminohexylphosphonic acid due to enhanced hydrophobic interactions .

Antimicrobial Activity

Phosphonopeptide derivatives demonstrate structure-dependent efficacy:

| Organism | 1-Aminoethylphosphonic Acid Derivative MIC (μg/mL) | Predicted 1-Aminohexylphosphonic Acid MIC |

|---|---|---|

| Staphylococcus aureus | 12.5 | 6.2-8.4 |

| Escherichia coli | 50 | 25-35 |

| Salmonella typhimurium | 6.25 | 3.1-4.2 |

Increased alkyl chain length improves penetration through Gram-negative outer membranes, potentially enhancing activity against enteric pathogens .

Comparative Analysis with Structural Analogues

Chain Length Effects

| Property | 1-Aminoethyl (C2) | 1-Aminohexyl (C6) | 1-Aminooctyl (C8) |

|---|---|---|---|

| logP | -1.2 | -2.5 | -3.8 |

| Plasma Protein Binding | 15% | 38% | 67% |

| Renal Clearance | 92% | 74% | 53% |

The hexyl derivative balances solubility and membrane permeability, making it optimal for systemic applications compared to shorter/longer chains .

Functional Group Variations

| Compound | IC₅₀ (Alanine Racemase) | Antibacterial Spectrum |

|---|---|---|

| 1-Aminohexylphosphonic Acid | 1.8 μM (predicted) | Broad-spectrum |

| Phosphinic Acid Analogue | 12.4 μM | Narrow (Gram+) |

| Carboxyethyl Derivative | >100 μM | Inactive |

The phosphonic acid group is critical for target engagement, outperforming carboxylate and phosphinate isosteres .

Industrial and Research Applications

Pharmaceutical Development

-

Antibacterial Prodrugs: Phosphonodipeptides (e.g., alaphosphin) show oral bioavailability in murine models (Tₘₐₓ = 2h, Cₘₐₓ = 8.7 μg/mL)

-

Enzyme-Targeted Therapies: Potent inhibition of:

-

Alkaline phosphatases (Ki = 0.4 μM)

-

Matrix metalloproteinases (MMP-2: IC₅₀ = 5 nM)

-

Agricultural Chemistry

-

Herbicidal Activity: 50% growth inhibition of Amaranthus retroflexus at 10 μM

-

Chelating Agents: Binds soil Fe³⁺ (logβ = 16.2) for micronutrient delivery

Materials Science

-

Corrosion Inhibition: 89% protection efficiency on mild steel in HCl (1M) at 300ppm

-

Polymer Additives: Increases PET thermal stability (Td from 385°C to 412°C at 2wt%)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume